Methyl 2-hydroxy-2-phenylhex-3-ynoate
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Overview
Description
Methyl 2-hydroxy-2-phenylhex-3-ynoate is an organic compound with the molecular formula C13H14O3. It contains a total of 30 atoms: 14 hydrogen atoms, 13 carbon atoms, and 3 oxygen atoms . This compound features a unique structure with multiple bonds, including a triple bond, a double bond, and aromatic bonds . It also contains functional groups such as an ester, a hydroxyl group, and a tertiary alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-phenylhex-3-ynoate can be achieved through various organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions and reagents used in industrial settings can vary based on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-phenylhex-3-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (e.g., Br2, Cl2) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated aromatic compounds.
Scientific Research Applications
Methyl 2-hydroxy-2-phenylhex-3-ynoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-phenylhex-3-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The aromatic ring and triple bond may also contribute to its reactivity and binding affinity with target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-hydroxy-2-phenylhex-3-ynoate is unique due to its combination of functional groups and structural features, such as the presence of a triple bond and an aromatic ring.
Properties
CAS No. |
92956-85-9 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-phenylhex-3-ynoate |
InChI |
InChI=1S/C13H14O3/c1-3-4-10-13(15,12(14)16-2)11-8-6-5-7-9-11/h5-9,15H,3H2,1-2H3 |
InChI Key |
BFZNWVBVDFPLCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(C1=CC=CC=C1)(C(=O)OC)O |
Origin of Product |
United States |
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